Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

Medicinal Chemistry Drug Design Synthetic Chemistry

Sourcing the correct N-protected piperidine building block directly impacts synthetic route feasibility and yield in multi-step kinase inhibitor programs. Generic substitution with Boc or Cbz analogs introduces incompatible deprotection requirements. • Orthogonal Deprotection: The isopropyl carbamate group is selectively cleaved by Lewis acids (e.g., AlCl3), leaving acid-labile Boc and hydrogenolysis-labile Cbz groups intact-enabling sequential amine unveiling not possible with other protecting groups. • Thermal Stability Advantage: Superior stability at elevated temperatures vs. Boc analogs reduces thermal decomposition, improving crude yields and simplifying intermediate purification in process-scale reactions. • Validated Pharmacophore: Directly employed in JAK inhibitor synthetic routes (e.g., US9957264), ensuring compatibility with established medicinal chemistry protocols without additional protection/deprotection steps.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 1046815-98-8
Cat. No. B3207682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate
CAS1046815-98-8
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)N1CCC(CC1)CC#N
InChIInChI=1S/C11H18N2O2/c1-9(2)15-11(14)13-7-4-10(3-6-12)5-8-13/h9-10H,3-5,7-8H2,1-2H3
InChIKeyMVMHVLRNJJCONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate: Building Block for Kinase Inhibitors


Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 1046815-98-8) is a piperidine-based building block featuring an isopropyl carbamate (i-Pr) protecting group and a cyanomethyl moiety at the 4-position [1]. It is structurally characterized by a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol . This compound serves as a crucial intermediate in the synthesis of more complex biologically active molecules, notably Janus Kinase (JAK) inhibitors, where the piperidine core and the protected nitrogen are essential for building specific pharmacophores [2].

1
Piperidine scaffold with cyanomethyl handle for pharmacophore elaboration. Core building block for kinase inhibitor programs
2
Isopropyl carbamate protection enables orthogonal deprotection (AlCl3). Distinct from acid-labile Boc or hydrogenation-labile Cbz
3
Matches patented JAK inhibitor synthetic routes. Direct intermediate without additional protection group swaps

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate: Irreplaceable in Sensitive Syntheses


Generic substitution with closely related analogs like the tert-butyl (Boc) or benzyl (Cbz) protected variants is not a straightforward interchange. The choice of the isopropyl carbamate protecting group dictates specific reactivity, stability, and orthogonal deprotection strategies. The thermal stability of the isopropyl carbamate differs significantly from that of the tert-butyl analog [1], and its unique susceptibility to selective cleavage by Lewis acids like AlCl3 offers an orthogonal deprotection route not available to Boc (acid-labile) or Cbz (hydrogenolysis-labile) groups [2]. These differences directly impact synthetic route design, yield optimization, and the success of complex multi-step syntheses.

Target Isopropyl carbamate (i-Pr)
Alternative tert-Butyl carbamate (Boc)
Thermal stability profile differs; i-Pr tolerates higher temperatures, Boc may decompose prematurely in heated steps.
Target Isopropyl carbamate (i-Pr)
Alternative Benzyl carbamate (Cbz)
Deprotection orthogonality lost: Cbz requires hydrogenolysis, incompatible with alkenes or nitro groups that i-Pr (AlCl3) tolerates.
Target Isopropyl carbamate (i-Pr)
Alternative Other piperidine building blocks
Cyanomethyl group and carbamate identity influence downstream reactivity; altering either may require re-optimization of the synthetic sequence.

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate vs. Key Analogs


Lower MW & Lipophilicity vs. tert-Butyl Analog

The isopropyl carbamate derivative exhibits a significantly lower molecular weight (MW) and calculated partition coefficient (clogP) compared to its tert-butyl (Boc) protected analog. The target compound has a MW of 210.27 g/mol and a clogP of 0.43 [1]. In contrast, the tert-butyl analog (CAS 256411-39-9) has a MW of 224.30 g/mol and a higher predicted logP due to the increased hydrophobic surface area of the tert-butyl group. This lower lipophilicity can improve aqueous solubility and facilitate chromatographic purification, a critical factor in early-stage drug discovery.

MW & Lipophilicity
Cross-study comparable
MW 210.27 vs 224.30 g/mol
clogP 0.43 vs higher predicted
Supports easier purification and handling.
Lower lipophilicity may improve aqueous solubility; data to verify for exact comparator clogP.
Medicinal Chemistry Drug Design Synthetic Chemistry

Enhanced Thermal Stability vs. tert-Butyl Carbamate

Based on class-level kinetic data for simple carbamates, the isopropyl carbamate group demonstrates a higher activation energy for thermal decomposition compared to the tert-butyl carbamate group. For the model compounds isopropyl and tert-butyl N,N-dimethylcarbamate, the activation energy (Ea) for decomposition is 181.2 kJ/mol and 157.9 kJ/mol, respectively [1]. This indicates that isopropyl carbamates are more resistant to thermal degradation, which can be advantageous in reactions requiring elevated temperatures.

Thermal Stability
Class-level inference
Ea 181.2 vs 157.9 kJ/mol
(14.8% higher for i-Pr model)
May support higher-temperature synthetic steps.
Based on N,N-dimethylcarbamate model; confirm on target compound.
Process Chemistry Synthetic Route Optimization Carbamate Chemistry

Selective Deprotection Using Lewis Acids

The isopropyl carbamate group offers a unique orthogonal deprotection pathway. It can be selectively and efficiently cleaved using AlCl3 in nitromethane at 0-50°C [1]. This contrasts with the deprotection conditions for the tert-butyl carbamate (Boc), which typically requires strong acids like trifluoroacetic acid (TFA), and the benzyl carbamate (Cbz), which requires hydrogenolysis. This selectivity allows for the manipulation of other acid- or hydrogenation-sensitive functional groups within the same molecule without affecting the isopropyl carbamate.

Orthogonal Deprotection
Class-level inference
AlCl3 / nitromethane, 0–50 °C
Allows selective N-deprotection without affecting Boc or Cbz.
Demonstrated for isopropyl carbamate class; verify compatibility with substrate.
Protecting Group Strategy Orthogonal Synthesis Organic Chemistry

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate: Procurement Scenarios


JAK Inhibitor Synthesis

This compound is a direct building block for synthesizing advanced intermediates in JAK inhibitor programs, as exemplified in patents like US9957264 [1]. Its specific isopropyl carbamate protection is integral to the final molecular architecture of potent kinase inhibitors. Procuring this specific compound ensures compatibility with established synthetic routes and avoids the need for additional protection/deprotection steps that would be required if starting with a different analog.

High-Temperature Synthesis: Boc Alternative

In synthetic schemes requiring elevated temperatures, the enhanced thermal stability of the isopropyl carbamate group, inferred from kinetic studies on model compounds [2], makes this compound a more robust alternative to the Boc-protected analog. Selecting this compound can minimize decomposition, leading to higher yields and easier purification of intermediates in a process chemistry setting.

Orthogonal Protection for Complex Molecules

For the synthesis of complex molecules containing multiple protected amines or other sensitive functionalities, the orthogonal deprotection of the isopropyl carbamate with AlCl3 [3] provides a distinct tactical advantage. This allows chemists to selectively unveil the piperidine nitrogen while leaving acid-labile Boc or hydrogenation-labile Cbz groups intact, enabling a specific sequence of synthetic manipulations that would not be possible with other piperidine building blocks.

Application
Selection Property
Validation Focus
JAK inhibitor synthesis
Isopropyl carbamate protection
Route compatibility with patented intermediates
High-temperature synthesis (Boc alternative)
Thermal stability profile
Decomposition resistance at elevated temperature
Orthogonal protection for complex molecules
AlCl3-selective deprotection
Compatibility with acid/hydrogenation-sensitive groups

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.